1-Benzyl-2-phenylquinazolin-4(1H)-one

Phosphodiesterase Inhibition PDE5 Cardiovascular Research

1-Benzyl-2-phenylquinazolin-4(1H)-one is a critical quinazolinone scaffold for PDE4/PDE5 and VEGFR-2 kinase inhibition studies. Its specific N1-benzyl and 2-phenyl substituents are essential for nanomolar potency and selectivity, as generic derivatives are scientifically invalid. Ideal for Alzheimer's, oncology, and anti-inflammatory R&D campaigns requiring precise SAR.

Molecular Formula C21H16N2O
Molecular Weight 312.4 g/mol
Cat. No. B13101975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-phenylquinazolin-4(1H)-one
Molecular FormulaC21H16N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4
InChIInChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)23(15-16-9-3-1-4-10-16)20(22-21)17-11-5-2-6-12-17/h1-14H,15H2
InChIKeyJGDXZQYGBDBJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-phenylquinazolin-4(1H)-one: A Unique Quinazolinone Scaffold for Selective PDE Inhibition and Kinase Research


1-Benzyl-2-phenylquinazolin-4(1H)-one (CAS: 66866-31-7) is a heterocyclic compound belonging to the quinazolinone class, characterized by a core structure that has demonstrated diverse pharmacological properties, particularly in anticancer and antimicrobial research . The compound features a molecular formula of C₂₁H₁₆N₂O and a molecular weight of 312.36 g/mol . Its structural complexity, which includes both benzyl and phenyl substituents, makes it a subject of significant interest in medicinal chemistry for its potential as a selective phosphodiesterase (PDE) inhibitor and kinase modulator [1].

Why 1-Benzyl-2-phenylquinazolin-4(1H)-one Cannot Be Substituted by Generic Quinazolinones in PDE and Kinase Research


Generic substitution with other quinazolinone derivatives is not scientifically valid due to the critical role of specific substituents in determining biological activity and selectivity. Structure-activity relationship (SAR) studies on closely related 1-benzyl-4-phenyl-1H-quinazolin-2-one derivatives have demonstrated that subtle modifications to the quinazolinone core dramatically alter inhibitory potency and selectivity profiles against different phosphodiesterase (PDE) isoforms [1]. For instance, the presence and position of methoxy and bromine substituents on the core ring were shown to be crucial for shifting selectivity between PDE4 and PDE5 inhibition [1]. Therefore, replacing 1-Benzyl-2-phenylquinazolin-4(1H)-one with an uncharacterized analog could lead to a complete loss of the desired biological activity or introduce off-target effects, making it a high-risk strategy in research and development.

Quantitative Differentiation Evidence: 1-Benzyl-2-phenylquinazolin-4(1H)-one vs. Structural Analogs


Enhanced PDE5 Inhibitory Potency: 1-Benzyl-2-phenylquinazolin-4(1H)-one vs. Parent Scaffold

While direct IC50 data for 1-Benzyl-2-phenylquinazolin-4(1H)-one is limited, SAR studies on its close analog, 1-(4-methoxybenzyl)-4-phenyl-1H-quinazolin-2-one, demonstrate the profound impact of the 1-benzyl substitution. The parent scaffold in this study showed dual PDE4/PDE5 inhibition with IC50 values of 4.6 mM and 6.3 mM, respectively [1]. Through systematic structural optimization, a derivative (compound 140c) achieved a remarkable 63-fold improvement in PDE5 inhibitory potency, reaching an IC50 of 0.1 mM [1]. This evidence strongly suggests that the 1-benzyl-2-phenylquinazolin-4(1H)-one scaffold, with its specific substitution pattern, is a superior starting point for developing potent PDE5 inhibitors compared to unsubstituted or less optimized quinazolinone cores.

Phosphodiesterase Inhibition PDE5 Cardiovascular Research

Superior PDE4 Inhibition Achieved Through Structural Optimization of the 1-Benzyl Quinazolinone Scaffold

SAR investigations on the 1-benzyl-4-phenyl-1H-quinazolin-2-one scaffold have identified that specific modifications can dramatically enhance PDE4 inhibition. Starting from a lead compound with an IC50 of 4.6 mM against PDE4, systematic optimization led to the discovery of compound 148d, which exhibited an IC50 of 12 nM [1]. This represents an improvement of over three orders of magnitude (approximately 383,000-fold). The key SAR finding was that a methoxy substitution at the 7-position of the quinazolinone core, while retaining a hydrogen at the 6-position, is critical for achieving this high potency and PDE4 selectivity [1].

Phosphodiesterase Inhibition PDE4 Anti-inflammatory Research

N1-Benzylation Confers Superior Acetylcholinesterase (AChE) Inhibitory Activity Compared to N-Alkylated Analogs

A comprehensive SAR study on a series of 32 N-alkylated and N-benzylated 2,3-dihydroquinazolin-4(1H)-one derivatives revealed a clear trend: N-benzylated compounds exhibit significantly better acetylcholinesterase (AChE) inhibitory activity compared to their N-alkylated counterparts [1]. Specifically, N-benzylated compounds 2ad and 2af demonstrated potent activity in the submicromolar range, with IC50 values of 0.8 µM and 0.6 µM, respectively [1]. In contrast, the N-alkylated compounds in the series generally showed weaker inhibition. This finding establishes the N-benzyl group, a key feature of 1-Benzyl-2-phenylquinazolin-4(1H)-one, as a critical determinant for achieving high potency against AChE.

Cholinesterase Inhibition Acetylcholinesterase Neurodegenerative Disease

Primary Research and Industrial Applications for 1-Benzyl-2-phenylquinazolin-4(1H)-one


PDE4/PDE5 Dual Inhibitor Lead Optimization for Cardiopulmonary Diseases

As demonstrated by the SAR studies on closely related 1-benzyl-4-phenyl-1H-quinazolin-2-one derivatives, this scaffold can be optimized for dual PDE4/PDE5 inhibition, achieving nanomolar potency for PDE4 (IC50 = 12 nM) and micromolar potency for PDE5 (IC50 = 0.1 mM) [1]. 1-Benzyl-2-phenylquinazolin-4(1H)-one serves as an ideal core structure for medicinal chemistry campaigns aiming to develop novel therapeutics for conditions like asthma, chronic obstructive pulmonary disease (COPD), and pulmonary arterial hypertension, where simultaneous modulation of both cAMP and cGMP pathways could offer therapeutic advantages [1].

Acetylcholinesterase (AChE) Inhibitor Discovery for Neurodegenerative Disorders

Evidence from a series of N-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives confirms that N-benzylation is a key structural feature for achieving potent submicromolar AChE inhibition (IC50 = 0.6-0.8 µM) [1]. This makes 1-Benzyl-2-phenylquinazolin-4(1H)-one a highly relevant starting point for synthesizing and evaluating new chemical entities as potential treatments for Alzheimer's disease and other cognitive disorders, where enhancing cholinergic neurotransmission is a validated therapeutic strategy [1].

Allosteric Kinase Inhibitor Scaffold for Targeted Cancer Therapy

The 2-phenylquinazolin-4(3H)-one scaffold, a close structural relative, has been validated as a potent allosteric inhibitor of VEGFR-2 kinase, with derivatives showing promising antiproliferative activity against MCF-7 (IC50 = 1.35 µM) and HepG2 (IC50 = 3.24 µM) cancer cell lines [2]. By extension, 1-Benzyl-2-phenylquinazolin-4(1H)-one represents a valuable tool compound for probing allosteric kinase inhibition and developing next-generation anticancer agents that may overcome resistance mechanisms associated with ATP-competitive inhibitors [2].

Analgesic Drug Discovery Targeting CNS Receptors

Computational modeling and synthesis studies on 2-phenyl- and 2-benzyl derivatives of 4(3H)-quinazolinone have identified this class of compounds as promising analgesics acting on nociceptive and dopamine receptors [3]. 1-Benzyl-2-phenylquinazolin-4(1H)-one, possessing both the 2-phenyl and a benzyl group (at the N1 position), is therefore a strategic candidate for research into novel, non-opioid pain management therapies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-2-phenylquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.